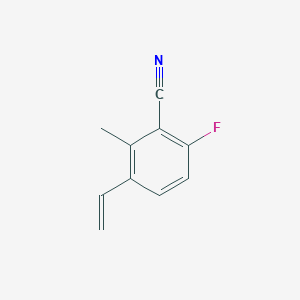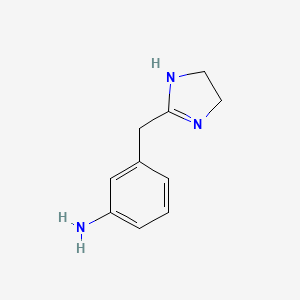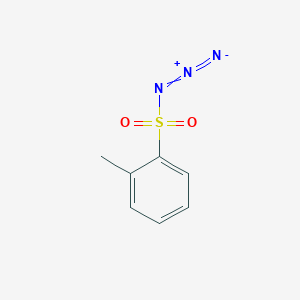
N-diazo-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diazo-2-methylbenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2-methylbenzenesulfonamide moiety. Diazo compounds are known for their versatility and reactivity in organic synthesis, often serving as precursors to carbenes, which are highly reactive intermediates used in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-diazo-2-methylbenzenesulfonamide can be synthesized through the oxidation of hydrazones. One common method involves the use of iodosylbenzene as an oxidizing agent. The reaction typically proceeds under mild conditions, making it a safer and more efficient approach compared to traditional methods that require harsh conditions or toxic reagents .
Industrial Production Methods: In an industrial setting, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds, including this compound. This approach allows for the on-demand generation of diazo compounds, minimizing the risks associated with handling these potentially hazardous materials .
Analyse Des Réactions Chimiques
Types of Reactions: N-diazo-2-methylbenzenesulfonamide undergoes various types of reactions, including:
Oxidation: The diazo group can be oxidized to form carbenes, which can then participate in a range of chemical transformations.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, hypervalent iodine compounds.
Reaction Conditions: Mild temperatures, often in the presence of a base to facilitate the reaction.
Major Products:
Carbenes: Highly reactive intermediates used in various synthetic applications.
Heterocycles: Formed through cycloaddition reactions, these structures are valuable in medicinal chemistry.
Applications De Recherche Scientifique
N-diazo-2-methylbenzenesulfonamide has found applications in several fields:
Chemistry: Used as a precursor for carbenes in organic synthesis, enabling the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through carbene insertion reactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving heterocyclic structures.
Industry: Applied in the production of polymers and other materials through diazo coupling reactions
Mécanisme D'action
The primary mechanism of action for N-diazo-2-methylbenzenesulfonamide involves the generation of carbenes through the release of nitrogen gas (N₂). These carbenes can then participate in various chemical reactions, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements. The reactivity of the carbenes is influenced by the electronic and steric properties of the substituents on the diazo compound .
Comparaison Avec Des Composés Similaires
- N-diazo-2-methylbenzenesulfonamide
- N-diazo-2-methylbenzenesulfonyl chloride
- N-diazo-2-methylbenzenesulfonyl fluoride
Uniqueness: this compound stands out due to its relatively mild preparation conditions and its versatility in forming carbenes that can participate in a wide range of chemical transformations. Compared to other diazo compounds, it offers a safer and more efficient synthetic route, making it highly valuable in both research and industrial applications .
Propriétés
Numéro CAS |
31425-33-9 |
|---|---|
Formule moléculaire |
C7H7N3O2S |
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
N-diazo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-6-4-2-3-5-7(6)13(11,12)10-9-8/h2-5H,1H3 |
Clé InChI |
YJMNLPRMBFMFDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)
![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)
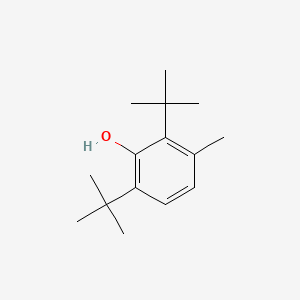
![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)
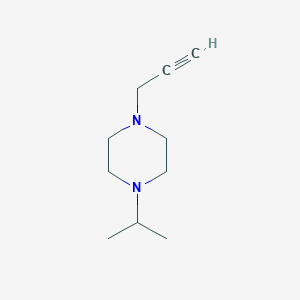
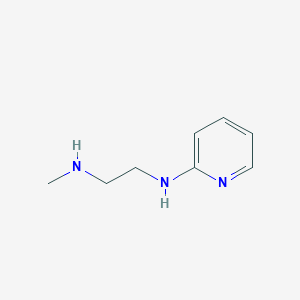
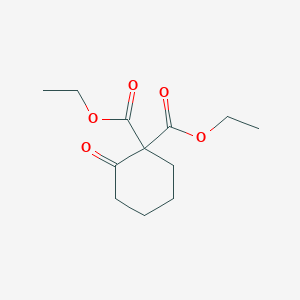
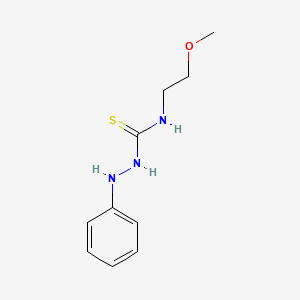
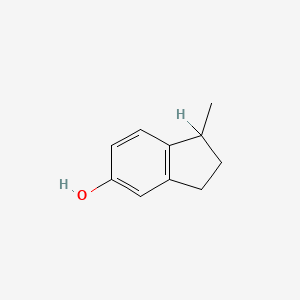
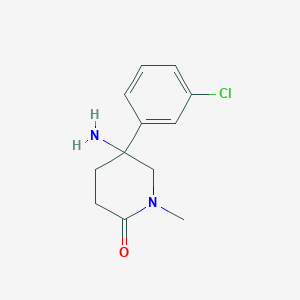
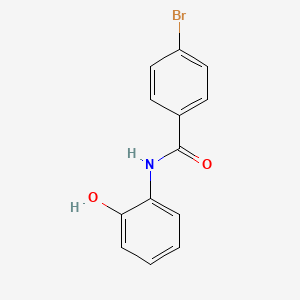
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B8757792.png)
